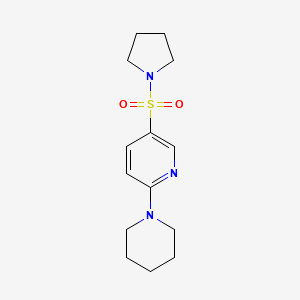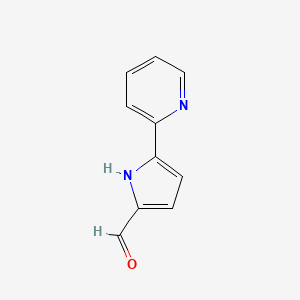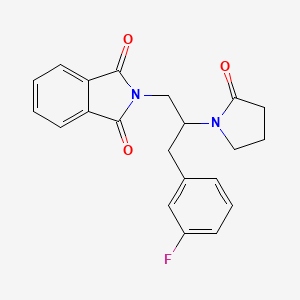![molecular formula C27H23FN6O3 B2719646 3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031664-99-9](/img/no-structure.png)
3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methoxyphenyl group, a piperazine group, and a triazoloquinazolinone group .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions. For example, they can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .Wissenschaftliche Forschungsanwendungen
Quality Control and Antimalarial Agent Development
A study focused on developing quality control methods for a compound similar to the requested chemical, highlighting its potential as an antimalarial agent. This research aimed at establishing quality control methods including solubility, identification, impurity analysis, and assay by potentiometric titration among other parameters. The study underscores the significance of stringent quality control in the development of pharmaceutical compounds for antimalarial therapies (Danylchenko et al., 2018).
Antimicrobial and Anticancer Applications
Another research avenue explores the synthesis and antimicrobial activities of triazole derivatives, which includes compounds structurally related to the one of interest. These derivatives exhibited promising antimicrobial properties against various microorganisms, suggesting their potential in combating infectious diseases (Bektaş et al., 2007). Additionally, the synthesis of triazoloquinoline derivatives has been investigated for their anticancer activity, revealing some derivatives with significant cytotoxicity against cancer cell lines, indicating potential therapeutic applications in cancer treatment (Reddy et al., 2015).
Antihistaminic and Benzodiazepine Binding Activities
Further research into related chemical structures includes their potential as H1-antihistaminic agents, with studies showing significant protection against histamine-induced bronchospasm in animal models. This suggests possible applications in treating allergic reactions (Alagarsamy et al., 2009). Additionally, derivatives have been synthesized for high-affinity benzodiazepine receptor binding, indicating potential use in neurological disorders (Francis et al., 1991).
Synthesis and Pharmacological Investigations
Research on the synthesis of novel triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents shows significant potential in cancer therapy. Some compounds demonstrated potent inhibitory activities, highlighting their potential as anticancer agents (Driowya et al., 2016).
Eigenschaften
CAS-Nummer |
1031664-99-9 |
|---|---|
Produktname |
3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one |
Molekularformel |
C27H23FN6O3 |
Molekulargewicht |
498.518 |
IUPAC-Name |
3-(2-fluorophenyl)-8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C27H23FN6O3/c1-37-19-9-7-18(8-10-19)32-12-14-33(15-13-32)27(36)17-6-11-21-23(16-17)34-25(29-26(21)35)24(30-31-34)20-4-2-3-5-22(20)28/h2-11,16,31H,12-15H2,1H3 |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2719563.png)
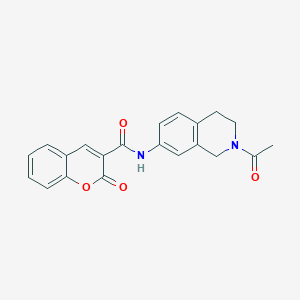
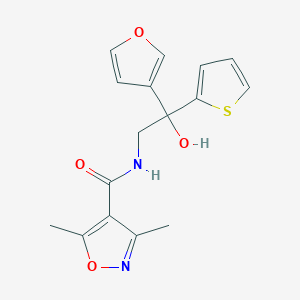
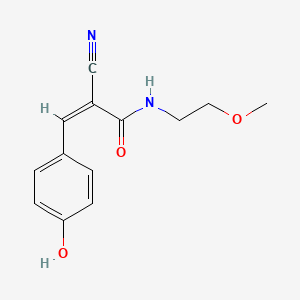
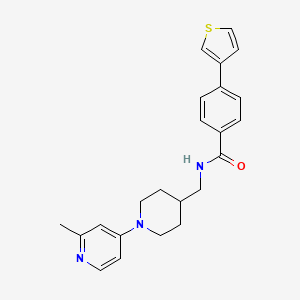
![2-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2719568.png)
![1-(3-chlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2719570.png)
![9-Oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B2719571.png)
![2-Phenyl-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2719573.png)
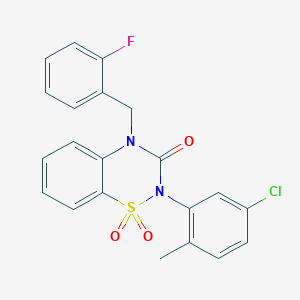
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2719575.png)
